![molecular formula C21H15BrN4O B3909748 N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909748.png)
N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide
Descripción general
Descripción
N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide, also known as 2-APB, is a chemical compound that has been widely studied for its effects on cellular signaling pathways. It is a potent modulator of intracellular calcium release, and has been shown to have a variety of effects on cellular processes such as apoptosis, proliferation, and migration. In
Mecanismo De Acción
The exact mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide is not fully understood, but it is thought to act as a modulator of intracellular calcium release. It has been shown to inhibit the activity of inositol trisphosphate receptors, which are responsible for releasing calcium from the endoplasmic reticulum. It has also been shown to inhibit the activity of store-operated calcium channels, which are responsible for calcium influx into the cell. These effects on calcium signaling pathways are thought to underlie the various cellular effects of N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide.
Biochemical and Physiological Effects:
N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, and to inhibit proliferation and migration in a variety of cell types. It has also been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines. In addition, N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide has been shown to have effects on the cardiovascular system, including vasodilation and inhibition of platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide as a research tool is its specificity for calcium signaling pathways. Its effects on intracellular calcium release and store-operated calcium channels make it a useful tool for studying a variety of calcium-dependent cellular processes. However, one limitation of N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide is its potential for off-target effects. It has been shown to have effects on a variety of cellular processes, and its specificity for calcium signaling pathways may not be absolute.
Direcciones Futuras
There are many potential future directions for research on N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide. One area of interest is its potential as a therapeutic agent for diseases such as asthma and rheumatoid arthritis. Its anti-inflammatory effects and ability to inhibit calcium-dependent cellular processes make it a promising candidate for further investigation in these areas. Another area of interest is its potential as a tool for studying the role of calcium signaling pathways in disease. Further research on the specificity and potential off-target effects of N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide will be important for determining its usefulness as a research tool and therapeutic agent.
Aplicaciones Científicas De Investigación
N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide has been widely studied for its effects on intracellular calcium signaling pathways. It has been shown to modulate calcium release from the endoplasmic reticulum, and to inhibit calcium influx through store-operated calcium channels. This has led to its use as a tool for studying calcium-dependent cellular processes such as apoptosis, proliferation, and migration. N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide has also been shown to have anti-inflammatory effects, and has been investigated for its potential as a therapeutic agent for diseases such as asthma and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-pyridin-3-ylethenyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O/c22-16-7-3-6-15(12-16)21(27)26-19(11-14-5-4-10-23-13-14)20-24-17-8-1-2-9-18(17)25-20/h1-13H,(H,24,25)(H,26,27)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKWYGVEXDUQMM-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CN=CC=C3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CN=CC=C3)/NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3909685.png)
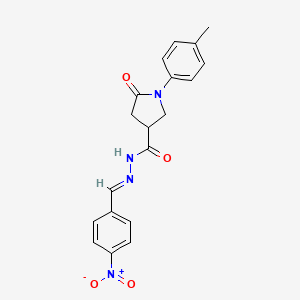
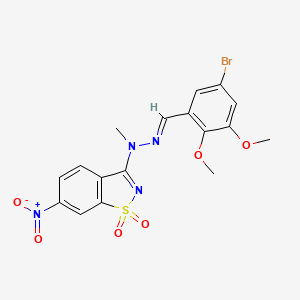
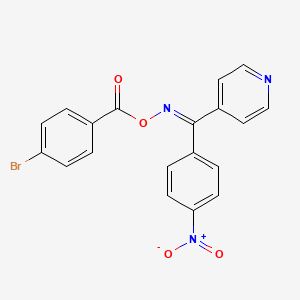
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3909719.png)

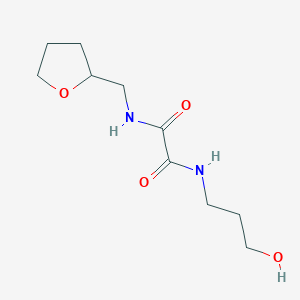
![N-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3909737.png)
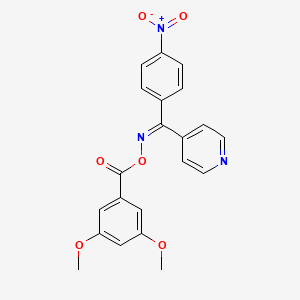
![2-{2-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909755.png)

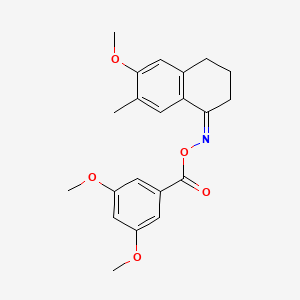
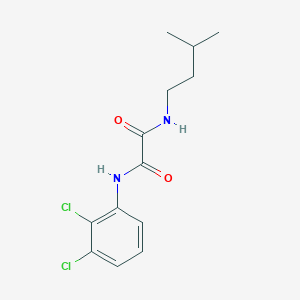
![2-(cyclopropylmethyl)-8-(1,4-dimethylpentyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3909772.png)